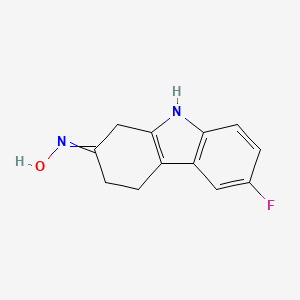

(Z)-6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one oxime

Vue d'ensemble

Description

Oximes are a class of organic compounds characterized by the functional group R1R2C=NOH, where R1 and R2 can be a variety of organic groups . They are often synthesized from the reaction of an aldehyde or ketone with hydroxylamine .

Synthesis Analysis

Oximes can be synthesized from the reaction of an aldehyde or ketone with hydroxylamine in the presence of a base . The reaction at room temperature in methanol can give both E and Z isomers .Molecular Structure Analysis

The molecular structure of oximes involves a carbon-nitrogen double bond with an OH group attached to the nitrogen . The 3D structure can be viewed using computational chemistry tools .Chemical Reactions Analysis

Oximes undergo various chemical reactions. For example, they can undergo Beckmann rearrangement to form amides . They can also react with diazo esters under blue LED irradiation to form oxime ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of oximes can vary widely depending on their structure. For example, benzaldehyde oxime is a white solid with a melting point of 33 °C for the Z isomer .Applications De Recherche Scientifique

Photophysical Studies

Colorimetric and Fluorometric Probe Development : The fluorene oligomer with peripheral carbazole side chains, similar in structure to (Z)-6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one oxime, has been synthesized for detecting iodide as a colorimetric and fluorometric probe. This shows high fluorescence quenching sensitivity and selectivity (Zhao, Yao, Zhang, & Ma, 2012).

Investigating Solvent Polarity Effects : Compounds like 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one and its derivatives, which are structurally related to (Z)-6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one oxime, have been studied for their response to solvent polarity, providing insights into molecular interactions and photophysical properties (Ghosh, Mitra, Saha, & Basu, 2013).

Chemical Synthesis and Characterization

Novel Photoinitiator Development : A novel carbazole photoinitiator has been synthesized, demonstrating the versatility of carbazole derivatives in photoinitiation applications (Xie, 2008).

Antioxidant Activity and Molecular Docking Study : Carbazole derivatives have been synthesized and characterized, providing insights into their antioxidant activities and potential applications in molecular docking studies (Serdaroğlu, Uludağ, Erçağ, Sugumar, & Rajkumar, 2021).

Crystal Structure Analysis : The crystal structures of carbazole derivatives have been analyzed, contributing to a better understanding of intermolecular interactions and molecular orientation (Kubicki, Prukała, & Marciniec, 2007).

Photophysical and Electrochemical Properties

Developing Fluorescent Dyes : Carbazole-based compounds have been explored for their potential in organic optoelectronics, particularly as fluorescent dyes in electroluminescent applications (Najare, Patil, Tilakraj, Yaseen, Nadaf, Mantur, Inamdar, & Khazi, 2021).

Organic Solar Cells Development : Research on dithienocyclopentacarbazole donor-based acceptors demonstrates the potential of carbazole derivatives in enhancing the efficacy of organic solar cells (Ans, Ayub, Alwadai, Rasool, Zahid, Iqbal, & Al-Buriahi, 2022).

Biochemical Applications

- Photoremovable Protective Group for Nitrile : The development of a photoremovable protective group for nitrile moieties using O-(arylcarbonyl)oxime demonstrates the biochemical applicability of carbazole-derivative compounds (Matsubara, Idros, Yabuta, Ma, Hayashi, & Eda, 2018).

Drug Loading and Delivery

- Drug Carrier Potential : A microporous MOF derived from carbazole showed exceptional drug loading capacity, highlighting the potential of carbazole derivatives in drug delivery systems (Bag, Wang, Chen, & Cao, 2016).

Mécanisme D'action

In terms of pharmacokinetics, it’s important to note that the properties of a compound can greatly vary depending on its specific structure and functional groups. Generally, pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) from the body .

The action environment of a compound can be influenced by various factors such as pH, temperature, and the presence of other compounds or enzymes. For example, the reactivity of oximes can be influenced by the presence of acid catalysts .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c13-7-1-4-11-10(5-7)9-3-2-8(15-16)6-12(9)14-11/h1,4-5,14,16H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOISCFAAKOVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=NO)NC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201223376 | |

| Record name | 6-Fluoro-1,3,4,9-tetrahydro-2H-carbazol-2-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

907211-96-5 | |

| Record name | 6-Fluoro-1,3,4,9-tetrahydro-2H-carbazol-2-one oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=907211-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1,3,4,9-tetrahydro-2H-carbazol-2-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

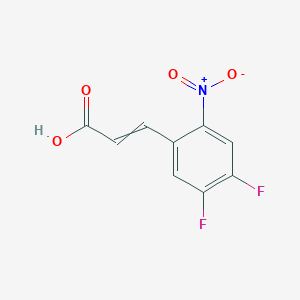

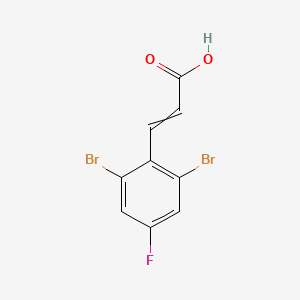

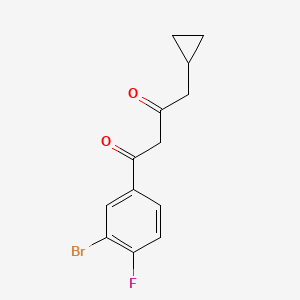

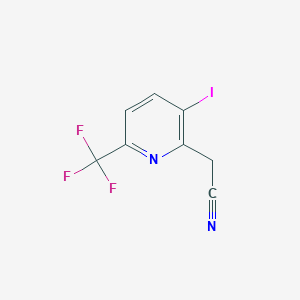

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1413636.png)

![{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B1413641.png)